5,7-dinitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dinitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-10(13)6-3-5-1-2-9-8(5)7(4-6)11(14)15/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXHVQODXVMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629740 | |
| Record name | 5,7-Dinitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-59-2 | |
| Record name | 5,7-Dinitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dinitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,7 Dinitro 1h Indole and Its Precursors
Strategic Approaches to Dinitroindole Framework Construction
The introduction of two nitro groups onto the indole (B1671886) scaffold, specifically at the 5- and 7-positions, presents a significant synthetic challenge due to the indole ring's susceptibility to oxidation and polymerization under harsh nitrating conditions. The strategic construction of the 5,7-dinitroindole framework can be broadly categorized into two main approaches: the direct dinitration of a pre-formed indole system and the cyclization of a precursor already bearing the dinitro substitution pattern.
Regioselective Dinitration of Indole Systems
The direct nitration of indole is a complex process, as the outcome is highly dependent on the reaction conditions and the nature of the nitrating agent. Electrophilic substitution on the indole ring typically occurs at the C3 position under non-acidic conditions. However, under strongly acidic conditions, protonation at C3 deactivates the pyrrole (B145914) ring towards further electrophilic attack, leading to substitution on the benzene (B151609) ring, primarily at the C5 position. bhu.ac.in
Achieving dinitration at the 5- and 7-positions necessitates a strategic approach, often involving the protection of the indole nitrogen and the use of specific nitrating agents. One viable pathway involves the nitration of an N-protected indoline (B122111), followed by dehydrogenation to the indole. For instance, the nitration of 1-acetylindoline (B31821) can lead to the formation of 1-acetyl-5,7-dinitroindoline (B1297583). A significant breakthrough in achieving 7-nitration was the use of acetyl nitrate (B79036), generated from acetic anhydride (B1165640) and nitric acid, on sodium 1-acetylindoline-2-sulfonate. google.com This method surprisingly favored nitration at the C7 position over the more conventional C5 position. google.com Subsequent nitration would then be directed to the C5 position, followed by removal of the protecting groups and dehydrogenation to yield 5,7-dinitro-1H-indole.
The synthesis of various dinitroindoles has been explored, highlighting the influence of substituents on the regioselectivity of nitration. For example, the nitration of 3-substituted indoles with concentrated nitric acid often yields a mixture of nitro-isomers. umn.edu The synthesis of the four bz,3-dinitroindoles (where 'bz' refers to the benzene ring) has been described, starting from appropriately substituted indole-2-carboxylates, which are then nitrated and subsequently decarboxylated. umn.edu
| Precursor | Nitrating Agent | Conditions | Product | Reference |
| 1-Acetylindoline | Nitric Acid/Sulfuric Acid | - | 1-Acetyl-5,7-dinitroindoline | |
| Sodium 1-acetylindoline-2-sulfonate | Acetyl nitrate | Glacial acetic acid | 1-Acetyl-7-nitroindoline-2-sulfonate | google.com |
| Ethyl indole-2-carboxylate | Concentrated Nitric Acid | Sulfuric Acid | Ethyl 4,6-dinitroindole-2-carboxylate | umn.edu |
Cyclization Reactions for Dinitroindole Formation
An alternative and often more regioselective approach to this compound involves the cyclization of a precursor that already contains the 2,4-dinitrophenyl moiety. This strategy avoids the harsh conditions of direct nitration on the sensitive indole nucleus.
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgalfa-chemistry.com This method can be adapted to synthesize this compound by using 2,4-dinitrophenylhydrazine (B122626) as the starting material. The reaction of 2,4-dinitrophenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization under acidic catalysis, can yield the desired dinitroindole framework. ajchem-b.com
For example, the synthesis of 2-(bromomethyl)-5,7-dinitro-1H-indole has been achieved via a Fischer indole synthesis, demonstrating the viability of this method for preparing 5,7-dinitro-substituted indoles. In a related example, the reaction of cyclohexanone (B45756) with 2,4-dinitrophenylhydrazine has been shown to produce 1,2,3,4-tetrahydro-6,8-dinitro-9H-carbazole, a dinitrated indole analogue. ajchem-b.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Product | Reference |
| 2,4-Dinitrophenylhydrazine | Cyclohexanone | Glacial Acetic Acid | 1,2,3,4-Tetrahydro-6,8-dinitro-9H-carbazole | ajchem-b.com |
| Phenylhydrazine | Pyruvic acid | Zinc chloride | Indole-2-carboxylic acid | bhu.ac.in |
Palladium-catalyzed reactions offer a powerful tool for the synthesis of indoles under relatively mild conditions. A key strategy for the synthesis of dinitroindoles involves the reductive cyclization of a dinitro-substituted precursor. For instance, a palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes using carbon monoxide as the reductant has been developed for the synthesis of pyrrolo[3,2-g]indoles. nih.govnih.gov
This methodology can be conceptually applied to the synthesis of this compound by starting with a suitably substituted 2,4-dinitro-1-vinylbenzene derivative. The palladium catalyst, in the presence of a ligand and a reducing agent (such as carbon monoxide), facilitates the reductive cyclization of the nitro group with the adjacent vinyl group to form the indole ring. This approach offers the advantage of constructing the indole nucleus from a readily available dinitroaromatic precursor, thus ensuring the correct positioning of the nitro groups.
| Precursor | Catalyst System | Reductant | Product | Reference |
| 1,4-Dialkenyl-2,3-dinitrobenzene | Pd(OAc)2 / Ligand | Carbon Monoxide | 1H,8H-Pyrrolo[3,2-g]indole | nih.govnih.gov |
| 2-Nitrostyrenes | Pd(OAc)2 / PPh3 | Carbon Monoxide | Indoles | nih.gov |
Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-based systems for the synthesis of nitrogen-containing heterocycles. While specific examples for the direct synthesis of this compound via copper-catalyzed cyclization are not prominently reported, the general principles of copper catalysis in indole synthesis are well-established. These methods often involve the formation of a carbon-nitrogen bond through processes like amination followed by cyclization. The development of copper-catalyzed methods for the synthesis of nitroindoles is an active area of research, with the potential for future application in the synthesis of complex dinitroindoles.
Intramolecular cyclization of suitably functionalized aromatic precursors provides a direct route to the indole nucleus. A notable example is the synthesis of 4,6-dinitroindole from 2,4,6-trinitrotoluene (B92697) (TNT). arkat-usa.org This transformation involves the initial modification of the methyl group of TNT, followed by an intramolecular nucleophilic substitution of the ortho-nitro group to form the indole ring.
Another powerful intramolecular cyclization method is the Sundberg indole synthesis, which involves the thermolysis of an aryl azide (B81097). The synthesis of 4,6-dinitroindole has been achieved via the in-situ generation and thermolysis of 2-azido-4,6-dinitrostyrene, which is prepared from 2,4,6-trinitrostyrene and sodium azide. researchgate.net This approach is particularly effective for the synthesis of highly substituted indoles. A related intramolecular cyclization involves the reaction of an azide with an alkene, which can proceed via a 1,3-dipolar cycloaddition followed by elimination to form the heterocyclic ring. nih.gov
| Precursor | Reaction Type | Conditions | Product | Reference |
| 2,4,6-Trinitrotoluene derivative | Intramolecular nucleophilic substitution | Base | 4,6-Dinitroindole derivative | arkat-usa.org |
| 2-Azido-4,6-dinitrostyrene | Thermolysis (Sundberg Synthesis) | Heat | 4,6-Dinitroindole | researchgate.net |
| 6-Azido-2-tosylenolate | Intramolecular 1,3-dipolar cycloaddition | Mild conditions | Dihydro-pyrrolo[1,2-c]-1,2,3-triazole | nih.gov |
Cascade Reactions in Dinitroindole Synthesis
Cascade reactions, which involve multiple sequential transformations in a single pot, offer an efficient and atom-economical approach to building complex molecular architectures like indole polycycles. rsc.org These processes are highly valued as they circumvent the need for isolating and purifying intermediates, thus streamlining the synthetic sequence. rsc.org While specific cascade reactions leading directly to this compound are not extensively documented, the principles are applied in the synthesis of related structures. For instance, photoinduced cascade transformations of 3-(2-aminoaryl)-6-aminopyridazine N-oxides have been developed to produce 1H-indole-2-acetamides. bohrium.com This method proceeds through the acid-catalyzed isomerization of a transient 2-aminofuran intermediate, offering a modular entry to complex indole derivatives. bohrium.com Another relevant strategy involves the palladium-catalyzed cascade C–N cross-coupling/Heck reaction to construct various azaindole isomers from aminopyridines. acs.org Such methodologies highlight the potential for developing one-pot procedures for dinitroindoles by selecting appropriately substituted starting materials that can undergo sequential cyclization and functionalization steps.
Synthetic Routes via Precursor Functionalization
The functionalization of existing heterocyclic systems is a cornerstone of synthetic chemistry, providing direct access to derivatives that might be challenging to construct from acyclic precursors.
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives serve as versatile substrates for the synthesis of a wide array of heterocyclic compounds. icm.edu.plresearchgate.netbiomedres.us The isatin core can be nitrated to introduce nitro groups onto the benzene ring. Specifically, the nitration of isatin using a mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄) yields 5-nitroisatin. researchgate.netdergipark.org.tr
Further development of this chemistry allows for the synthesis of dinitroisatin, a direct precursor to dinitro-oxindoles. A notable synthesis involves the reaction of this compound-2,3-dione with cyanoacetic acid in dioxane with triethylamine (B128534) to produce (3-Hydroxy-5,7-dinitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile. mdpi.com Similarly, using malonic acid under the same conditions yields (3-Hydroxy-5,7-dinitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. mdpi.com These transformations demonstrate how dinitrated isatins can be effectively utilized as advanced precursors for functionalized dinitro-oxindole systems. The decomposition of 3,3,5,7-tetranitro-oxindole has also been noted as a pathway to 5,7-dinitroisatin.
Classical indole syntheses often begin with appropriately substituted nitroarenes. rsc.org The Batcho-Leimgruber and Reissert indole syntheses are prominent examples of this approach.
The Batcho-Leimgruber indole synthesis is a highly efficient two-step method. It begins with the condensation of a 2-methylnitrobenzene derivative with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form a β-aminostyrene intermediate. This intermediate then undergoes a reductive cyclization to yield the final indole product.
The Reissert indole synthesis provides another route, starting from o-nitrotoluene and diethyl oxalate (B1200264) in the presence of a strong base. rsc.org The reaction forms an ethyl 2-(2-nitrophenyl)pyruvate intermediate, which is then reductively cyclized using agents like zinc in acetic acid to form an indole-2-carboxylic acid derivative. rsc.org Subsequent decarboxylation yields the target indole. atamanchemicals.com
More contemporary methods include the palladium-catalyzed reaction between a nitroarene and an alkyne, which can lead to indole formation. unimi.it These strategies showcase the versatility of substituted nitrobenzenes as foundational starting materials for constructing the indole nucleus. rsc.org
The Suzuki-Miyaura coupling is a powerful cross-coupling reaction for forming carbon-carbon bonds. An efficient double Suzuki-Miyaura coupling has been developed for the synthesis of 5,7-diaryl and diheteroaryl indoles. rsc.orgnih.govx-mol.com This method is significant because it allows for the direct arylation of the indole's benzene ring, providing access to a class of compounds not easily obtained through other means. nih.govresearchgate.net
The reaction typically employs a di-halogenated indole, such as 5,7-dibromoindole, and couples it with arylboronic acids in the presence of a palladium catalyst. rsc.orgresearchgate.net A key advantage of this methodology is its ability to proceed in water as a solvent with a low catalyst loading of Pd(PPh₃)₄, making it a "green" and convenient arylation strategy. rsc.orgnih.govx-mol.com The reaction has been shown to be effective for both N-protected and unprotected indoles, yielding the desired 5,7-diarylated products in high yields. nih.govresearchgate.net
Table 1: Examples of 5,7-Diarylated Indoles Synthesized via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 5,7-Diphenyl-1H-indole | 91% | researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | 5,7-Bis(4-methoxyphenyl)-1H-indole | 85% | researchgate.net |
| 3 | Thiophen-2-ylboronic acid | 5,7-Di(thiophen-2-yl)-1H-indole | 78% | researchgate.net |
This interactive table summarizes the yields for the synthesis of various 5,7-diarylated indoles using the specified methodology.
Functionalization Reactions of this compound
The reactivity of the this compound core is dominated by the strong electron-withdrawing nature of the two nitro groups. This electronic feature significantly influences the outcomes of further chemical transformations.
Electrophilic Substitution Reactions
The indole ring is generally considered a π-excessive heterocycle, making it highly susceptible to electrophilic attack, with the C3 position being the most preferred site of reaction. atamanchemicals.comniscpr.res.in However, the introduction of two strongly deactivating nitro groups at the C5 and C7 positions drastically alters this reactivity profile. These electron-withdrawing groups significantly reduce the electron density of the entire ring system, making the this compound nucleus highly electron-deficient and thus resistant to conventional electrophilic substitution reactions.
While electrophilic substitution on the indoline ring of 1-acetyl-5,7-dinitroindoline has been suggested, this occurs on a saturated system and under different mechanistic considerations. For the aromatic this compound, the deactivation is so pronounced that electrophilic aromatic substitution is exceptionally difficult and not commonly reported. Any potential electrophilic attack would be significantly slower compared to unsubstituted indole, and the reaction would require harsh conditions, which could lead to degradation of the starting material.
Nucleophilic Substitution Reactions
The presence of two electron-withdrawing nitro groups at the C5 and C7 positions significantly activates the indole ring, rendering it susceptible to nucleophilic attack. While specific research on nucleophilic substitution directly on the this compound core is limited, analogous reactions in similar dinitrated heterocyclic systems provide insight into its potential reactivity. For instance, in studies involving 5,7-dinitroquinoline (B3054851), nucleophiles such as thiols or sodium azide have been shown to regioselectively substitute the nitro group at the 5-position. researchgate.net This suggests that this compound could undergo similar transformations, providing a pathway to novel 5-substituted-7-nitroindoles.
Furthermore, nucleophilic substitution is a key step in the functionalization of precursors. In one documented synthesis, the reaction of 2-(bromomethyl)-5,7-dinitro-1H-indole to form its corresponding aldehyde involves a plausible initial nucleophilic displacement of the bromide by a hydroxyl group. rsc.org This displacement forms an alcohol intermediate which is then oxidized in situ. rsc.org The introduction of a hydroxy group onto the indole nitrogen has also been shown to enable unprecedented nucleophilic substitution reactions in the indole chemistry of other derivatives. nii.ac.jp
The general reactivity of the indole core, which is typically prone to electrophilic substitution, is altered by the strongly deactivating nitro groups. researchgate.net This enhanced electrophilicity makes the dinitro-indole system a candidate for nucleophilic aromatic substitution (SNAr) reactions, a topic that warrants further investigation to expand the synthetic utility of this scaffold.
Oxidation Reactions
Oxidation reactions are crucial for the functionalization of the indole core and its side chains. A notable example involves the selective oxidation of a precursor to a derivative of this compound. Specifically, 2-(bromomethyl)-5,7-dinitro-1H-indole has been successfully converted to its corresponding aldehyde, 2-formyl-5,7-dinitro-1H-indole. rsc.org
This transformation was achieved using quinolinium chlorochromate (QCC) as the oxidizing agent in an aqueous medium under alkaline conditions (NaOH). rsc.org The reaction is proposed to proceed through an initial nucleophilic substitution of the bromine atom by a hydroxide (B78521) ion to form an alcohol intermediate, which is then oxidized by QCC to the aldehyde. rsc.org This method proved to be effective, yielding the desired carbonyl derivative. rsc.org
General oxidation protocols for indoles, such as those using oxone with halide catalysis to yield 2-oxindoles, represent other potential oxidative pathways for this compound. nih.gov Another common oxidation transforms indoles into isatins, a reaction that has been accomplished using an I₂/DMSO system. nih.gov These established methods for indole oxidation could likely be applied to this compound, potentially yielding 5,7-dinitro-2-oxindole or 5,7-dinitroisatin, thereby providing access to a wider range of functionalized derivatives.
Table 1: Oxidation of 2-(bromomethyl)-5,7-dinitro-1H-indole
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(bromomethyl)-5,7-dinitro-1H-indole | Quinolinium Chlorochromate (QCC) | NaOH, water, 8 hours | 2-formyl-5,7-dinitro-1H-indole | 33% | rsc.org |
Reduction Chemistry of Nitro Groups
The reduction of the nitro groups is a fundamental transformation of this compound, providing a gateway to aminoindole derivatives. While the literature indicates that the direct conversion of dinitroindoles to the corresponding diaminoindoles has not been extensively reported, this transformation is a standard procedure for aromatic nitro compounds. acs.org The reduction can be controlled to yield either mono-amino-mono-nitro derivatives or the fully reduced diaminoindole.
Several methods are available for the reduction of aromatic nitro compounds, and these are applicable to this compound. organic-chemistry.org Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, is a common and efficient method for this conversion. rsc.orgevitachem.comnih.gov
Chemical reducing agents also offer a broad spectrum of reactivity and selectivity.
Metal-based Reagents : Iron, often in the form of freshly prepared iron(II) hydroxide (Fe(OH)₂), has been used to reduce dinitro compounds to their diamino analogs, although incomplete reduction to amino-nitro products can also occur. archivog.com Other systems include well-defined iron or manganese complexes that can achieve high yields under mild conditions. organic-chemistry.org
Boron-based Reagents : The combination of potassium borohydride (B1222165) (KBH₄) with iodine has been shown to be an effective system for nitro group reduction. organic-chemistry.org More recently, tetrahydroxydiboron (B82485) has been utilized in a metal-free, highly chemoselective reduction of aromatic nitro compounds. organic-chemistry.org
The choice of reducing agent and reaction conditions can allow for selective reduction of one nitro group over the other, a strategy that has been used in the synthesis of 4,6-dinitroindoles where a precursor's ortho-nitro group is selectively reduced to facilitate cyclization. arkat-usa.org The resulting diaminoindoles are valuable precursors for the synthesis of more complex heterocyclic systems. acs.org
Table 2: Potential Reagents for the Reduction of Nitro Groups in this compound
| Reagent Class | Specific Reagent(s) | General Application/Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Common, efficient method for complete reduction to amines. | rsc.orgevitachem.com |
| Metal-based Reductants | Fe(OH)₂ | Used for reducing dinitro compounds; may yield partially reduced products. | archivog.com |
| Metal-based Reductants | Manganese(II)-NNO pincer complex | Catalytic hydrosilylation under solvent-free conditions. | organic-chemistry.org |
| Boron-based Reductants | KBH₄ / I₂ | In situ generation of BI₃ as the active reductant. | organic-chemistry.org |
| Boron-based Reductants | Tetrahydroxydiboron (B₂(OH)₄) | Metal-free, rapid, and chemoselective reduction. | organic-chemistry.org |
| Bisulfite | NaHSO₃ / Na₂S₂O₄ | Used with non-Noble metal catalysts under mild conditions. | google.com |
Molecular Structure, Conformation, and Intermolecular Interactions
Crystallographic Investigations of 5,7-Dinitro-1H-Indole and Its Analogues
Single-crystal X-ray diffraction is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. malvernpanalytical.commdpi.com Analysis of analogues provides key structural parameters.
For 5-nitroindole (B16589) , a close structural analogue, X-ray diffraction studies show that it crystallizes in the monoclinic system with the space group P2₁/c. acs.orgnih.govnih.gov The presence of the nitro group significantly influences the electronic distribution and intermolecular interactions compared to unsubstituted indole (B1671886). acs.org
A more complex analogue, 3-Cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole , provides direct insight into the dinitro-substituted indole core. nih.govresearchgate.net Its crystal structure was determined to be in the triclinic system with the space group P-1. nih.gov In this derivative, the indole ring system is planar, and importantly, the two nitro groups are found to be coplanar with it. nih.govresearchgate.net This planarity is a crucial feature for understanding the potential for intermolecular stacking and hydrogen bonding.
| Parameter | 5-Nitroindole acs.orgnih.gov | 3-Cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole nih.gov |
|---|---|---|
| Chemical Formula | C₈H₆N₂O₂ | C₂₁H₂₁N₃O₄S |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | a = 3.758 Å | a = 6.101 Å |
| b = 12.067 Å | b = 8.524 Å | |
| c = 15.805 Å | c = 19.152 Å | |
| Unit Cell Angles | α = 90° | α = 83.55° |
| β = 90.73° | β = 84.18° | |
| γ = 90° | γ = 81.16° | |
| Volume (V) | 716.7 ų | 974.3 ų |
| Molecules per Unit Cell (Z) | 4 | 2 |
Crystal packing describes how molecules are arranged in a crystal, which is governed by the drive to achieve a minimum energy state. The lattice energy is the energy released when gaseous ions form a solid crystal, indicating the strength of the intermolecular forces. psu.edulibretexts.orglibretexts.org
In studies of indole and its analogues, lattice energies have been calculated using methods like DFT-D3. acs.orgnih.gov For a series of simple indole derivatives, the calculated lattice energies were found to be in the range of -162.2 to -230.8 kJ/mol. acs.org These values quantify the stability of the crystal lattice arising from the sum of all intermolecular interactions. acs.org
The solid-state structure of this compound and its analogues is stabilized by a network of different intermolecular interactions, including conventional and unconventional hydrogen bonds and π-system interactions.
N–H···π hydrogen bonds, where the N-H group acts as a donor and a π-electron system acts as an acceptor, are a recognized interaction in indole chemistry. nih.govresearchgate.netnih.gov In unsubstituted indole, this interaction is a key feature, contributing to a characteristic "herringbone" packing motif. nih.gov However, the presence of two strong electron-withdrawing nitro groups at the 5- and 7-positions of the indole ring is expected to significantly decrease the electron density of the benzene (B151609) moiety's π-system. This reduction in π-basicity would likely weaken or preclude the benzene portion of the dinitro-indole from acting as an effective N–H···π acceptor. Studies on other nitro-substituted indole derivatives have shown that even with potential oxygen acceptors present, N–H···π interactions can still dominate, though the acceptor is typically another aromatic ring in the crystal structure. researchgate.netnih.gov
Conventional hydrogen bonds, particularly those involving the acidic N-H group of the indole ring and oxygen atoms of the nitro groups, are dominant features in the crystal structures of nitroindoles. acs.orgnih.gov
In the crystal structure of 5-nitroindole , molecules are stabilized by N–H···O hydrogen bonds. acs.orgnih.gov These interactions link the molecules into chains, demonstrating the powerful role of the nitro group as a hydrogen bond acceptor. acs.orgnih.gov
Similarly, in the substituted This compound derivative, intermolecular C–H···O hydrogen bonds are observed, which link molecules into centrosymmetric dimers. nih.govresearchgate.net Furthermore, an intramolecular N–H···O hydrogen bond is present between the indole N-H and the oxygen of the nitro group at the 7-position, creating a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net This indicates a strong preference for the formation of hydrogen bonds with the available nitro-group acceptors.
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 5-Nitroindole | N–H···O | Forms intermolecular chains stabilizing the crystal lattice. | acs.orgnih.gov |
| 3-Cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole | N–H···O | Forms an intramolecular S(6) ring motif with the C7-nitro group. | nih.govresearchgate.net |
| C–H···O | Forms intermolecular centrosymmetric dimers. | nih.govresearchgate.net |
π···π stacking interactions are non-covalent interactions between aromatic rings that are crucial for the stabilization of crystal structures. georgetown.eduresearchgate.netnih.gov In the crystal packing of 5-nitroindole , molecules form stacks along the nih.gov direction, which allows for the formation of π···π interactions. acs.orgnih.gov The introduction of electron-withdrawing nitro groups makes the indole π-system electron-deficient. Interactions between such electron-poor aromatic rings are a significant factor in crystal engineering. rsc.org It is therefore highly probable that this compound also engages in π···π stacking, where the interactions would be characterized by the electrostatic repulsion of the electron-poor centers and the attractive dispersion forces, leading to slipped-stack or parallel-displaced arrangements to optimize packing.
Intermolecular Interactions in Solid State
Dipole-Dipole Interactions
The presence of two nitro groups (-NO₂) attached to the indole ring system significantly influences the electronic distribution within the this compound molecule. The nitro group is strongly electronegative due to the combined effect of the nitrogen atom and two oxygen atoms, leading to a substantial molecular dipole moment. nih.gov This polarity is a key factor governing the non-covalent interactions the molecule can participate in, with dipole-dipole interactions being particularly prominent.
Dipole-dipole interactions are electrostatic attractions between the positive end of one polar molecule and the negative end of another. fiveable.me In the solid state, these forces play a crucial role in the packing of molecules within the crystal lattice. For related nitroaromatic compounds, such as nitrobenzenes, the introduction of nitro groups leads to the formation of strong C-H···O intermolecular hydrogen bonds and stacking interactions, which tend to dominate the crystal packing. researchgate.net
| Interaction Type | Dimer Example | Interaction Energy (kJ/mol) | Description |
|---|---|---|---|
| N–H···π | Indole | -28 | A weak hydrogen bond type forming a "herringbone" motif. |
| Hydrogen Bond (N–H···O) | 5-Nitroindole | -34 | The strongest interaction type, forming chains in nitro-substituted indoles. |
| Hydrogen Bond (N–H···N) | 4-Cyanoindole | ||
| π–π Stacking | Indole | -18 | Occurs between aromatic rings, contributing to column formation. |
| Dipole-Dipole | 5-Nitroindole |
Conformational Analysis in Solution and Gas Phase
Detailed experimental studies specifically on the conformational analysis of this compound in the solution and gas phases are not extensively documented. However, insights can be drawn from the known behavior of the indole nucleus and other nitroaromatic compounds.
The core 1H-indole structure is inherently planar due to its aromaticity. It is expected that this planarity is maintained in this compound. In the solid state, crystallographic data of a substituted derivative, 3-Cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole, confirms that the this compound moiety is planar, with the two nitro groups being coplanar with the indole ring system.
In the gas phase , nitroaromatic compounds like nitrobenzene (B124822) are known to have a planar equilibrium structure. researchgate.net This suggests that an isolated molecule of this compound, free from intermolecular packing forces, would also adopt a planar conformation to maximize aromatic stabilization. Computational chemistry, using methods such as Density Functional Theory (DFT), is a common approach for determining the preferred gas-phase geometries and conformational energies of such molecules. icm.edu.pl
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments
High-resolution ¹H and ¹³C NMR spectroscopy provides precise information about the chemical environment of hydrogen and carbon atoms, respectively. While full experimental spectra for 5,7-dinitro-1H-indole are not readily found, analysis of related structures, such as 2-substituted-5,7-dinitro-1H-indoles, offers insight into the expected chemical shifts.
For a related compound, 2-(2,4-difluorophenyl)-5,7-dinitro-1H-indole, the proton signals on the dinitro-substituted ring were observed in DMSO-d6 at 9.06 ppm (d, J = 2 Hz, 1H, Ar-H) and 8.81 ppm (d, J=2.1 Hz, 1H, Ar-H). These downfield shifts are characteristic of protons on an aromatic ring heavily deshielded by the electron-withdrawing effects of two nitro groups. The small coupling constant indicates a meta-relationship between the protons. Based on this, the H-4 and H-6 protons of the parent this compound would be expected in a similar region. The protons on the pyrrole (B145914) ring (H-2 and H-3) would appear further upfield.
Predicted ¹³C NMR data are available, though the specific values are not published. The carbon atoms directly attached to the nitro groups (C-5 and C-7) and the carbons of the pyrrole ring would exhibit characteristic chemical shifts influenced by the strong electron-withdrawing nature of the substituents.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on general principles and data from analogues, as specific experimental data is not available.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| H-1 (NH) | >12.0 | br s | - |
| H-2 | ~7.5 - 7.8 | t | ~2-3 |
| H-3 | ~6.8 - 7.1 | t | ~2-3 |
| H-4 | ~8.8 - 9.1 | d | ~2 |
| H-6 | ~8.7 - 9.0 | d | ~2 |
Multi-Nuclear NMR (e.g., ¹⁵N NMR) for Structural Elucidation
¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. mdpi.com For this compound, this would provide direct information on the indole (B1671886) nitrogen (N-1) and the two nitro group nitrogens (N-5 and N-7). The chemical shifts of the nitro group nitrogens are expected to be in a region typical for nitroaromatic compounds. The indole nitrogen's chemical shift would be influenced by its pyrrolic character and any intermolecular interactions, such as hydrogen bonding. No experimental ¹⁵N NMR data for this compound has been reported in the surveyed literature.
Solid-State NMR (CPMAS) Investigations
Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is used to study the structure of materials in the solid state, providing insights into polymorphism, molecular conformation, and intermolecular interactions. For this compound, CPMAS NMR could reveal details about the crystal packing and hydrogen bonding involving the N-H group. Such studies have been performed on related nitro-substituted indazoles and other heterocyclic systems to compare solution and solid-state structures. However, there are no specific published solid-state NMR investigations for this compound.
Correlational Spectroscopy (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity between H-2 and H-3 on the pyrrole ring and the meta-coupling between H-4 and H-6 on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for assigning the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the placement of the nitro groups by showing correlations from protons (e.g., H-4, H-6) to the nitro-substituted carbons (C-5, C-7) and other carbons in the ring system.
No specific 2D NMR studies for this compound were found in the literature.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (C₈H₅N₃O₄), HRMS would provide a highly accurate mass measurement, confirming its atomic composition. This technique is a standard method for the characterization of newly synthesized compounds. While HRMS data is available for various derivatives, no specific data for the parent this compound was located.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 208.0302 |
| [M+Na]⁺ | 230.0121 |
| [M-H]⁻ | 206.0153 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, providing clear information about the molecular weight. For nitro-substituted indoles, high-resolution mass spectrometry, often coupled with a time-of-flight (TOF) detector, is crucial for confirming the elemental composition.
In studies of related nitroindole derivatives, such as 5-nitro-1H-indole-3-carboxylic acid and 7-nitro-1H-indole-3-carboxylic acid, ESI-MS has been successfully used to determine their exact mass. For instance, the deprotonated molecular ion [M-H]⁻ for these compounds was observed at m/z 205.0255 and 205.0262, respectively, which is consistent with the calculated mass for the formula C₉H₅N₂O₄. acs.org Similarly, the protonated molecular ion [M+H]⁺ for methoxymethyl 5-nitro-1H-indole-3-carboxylate was found at m/z 251.0662, matching the expected value for C₁₁H₁₁N₂O₅. acs.org
For this compound (C₈H₅N₃O₄), the expected mass of the protonated molecular ion [M+H]⁺ would be approximately 208.0302. ESI-MS analysis would be expected to confirm this molecular weight with high accuracy, typically within a few parts per million (ppm), when using a high-resolution instrument like an ESI-TOF. The observation of this ion would confirm the successful synthesis and purity of the compound.
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₆N₃O₄⁺ | 208.0302 |
| [M-H]⁻ | C₈H₄N₃O₄⁻ | 206.0156 |
| [M+Na]⁺ | C₈H₅N₃O₄Na⁺ | 230.0121 |
Note: This table is predictive and based on the chemical formula of this compound.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides insight into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion. The fragmentation of nitroaromatic compounds and indoles follows established chemical principles. wikipedia.orglibretexts.org For the protonated molecular ion of this compound ([M+H]⁺, m/z 208.0), a plausible fragmentation pathway under collision-induced dissociation (CID) would involve the characteristic losses of the nitro groups.
A primary fragmentation step would be the loss of a nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 162.0. A subsequent loss of the second nitro group would lead to a fragment at m/z 116.0, corresponding to the protonated indole backbone. Other potential fragmentation pathways could involve the loss of nitric oxide (NO, 30 Da) or nitrous acid (HNO₂, 47 Da), which are also common for nitroaromatic compounds. The indole ring itself is relatively stable, but cleavage of the pyrrole ring can also occur under higher energy conditions.
A proposed fragmentation pathway is as follows:
[M+H]⁺ (m/z 208.0) → Loss of NO₂ → [M+H - NO₂]⁺ (m/z 162.0)
[M+H - NO₂]⁺ (m/z 162.0) → Loss of NO₂ → [M+H - 2NO₂]⁺ (m/z 116.0)
[M+H]⁺ (m/z 208.0) → Loss of HNO₂ → [M+H - HNO₂]⁺ (m/z 161.0)
The stability of the resulting fragment ions often dictates the most prominent peaks in the MS/MS spectrum. gbiosciences.com The fragment at m/z 116.0, the indole cation, is expected to be a stable and therefore abundant ion.
Infrared and Raman Spectroscopy
Vibrational Mode Assignments (FT-IR)
The FT-IR spectrum of this compound is dominated by the characteristic vibrations of the nitro (NO₂) groups and the indole ring system. The analysis of related compounds, such as 5-aminoindole (B14826) and indole itself, provides a basis for assigning the vibrations of the indole core. researchgate.netnih.gov The presence of strong electron-withdrawing nitro groups significantly influences the electronic distribution and vibrational frequencies of the indole ring.
Table 2: Key FT-IR Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium-Sharp | N-H stretching of the indole ring |
| ~1540 | Strong | Asymmetric NO₂ stretching |
| ~1345 | Strong | Symmetric NO₂ stretching |
| ~1600-1450 | Medium-Weak | C=C aromatic ring stretching |
| ~850 | Medium | NO₂ scissoring/bending |
| ~700-800 | Strong | C-H out-of-plane bending |
Note: This table is based on typical values for nitroaromatic compounds and indole derivatives.
The N-H stretching vibration of the indole ring typically appears as a sharp band around 3400 cm⁻¹. researchgate.net The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro groups.
Analysis of Nitro Group and Indole Ring Vibrations
Nitro Group Vibrations: The two nitro groups at positions 5 and 7 give rise to very strong and characteristic absorption bands in the FT-IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected to appear at a higher frequency, typically around 1540 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) appears at a lower frequency, around 1345 cm⁻¹. rsc.org The high intensity of these bands is due to the large change in dipole moment associated with the stretching of the polar N-O bonds. A medium intensity peak corresponding to the NO₂ scissoring (bending) vibration is also expected around 850 cm⁻¹.
Indole Ring Vibrations: The vibrations of the indole ring itself are more complex. The C=C stretching vibrations of the aromatic system typically appear in the 1600-1450 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic protons occur above 3000 cm⁻¹. The presence of the electron-withdrawing nitro groups can shift the frequencies of these ring vibrations compared to unsubstituted indole. In the crystal structure of a related compound, 3-cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole, the two nitro groups were found to be coplanar with the indole ring system, which allows for maximum electronic conjugation and influences the vibrational modes. researchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, typically appear as strong bands in the 700-800 cm⁻¹ region.
In Raman spectroscopy, the symmetric vibrations of the nitro groups are also expected to be strong, providing complementary information to the FT-IR data. mdpi.comcore.ac.uk The aromatic ring stretching modes are also typically strong in the Raman spectrum, aiding in the complete vibrational analysis of the molecule.
Computational and Theoretical Chemistry of 5,7 Dinitro 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a predominant computational method in quantum chemistry and physics, offering a favorable balance between accuracy and computational cost. uci.edu This theory is adept at calculating the electronic structure of many-body systems, making it an invaluable tool for investigating the properties of molecules like 5,7-dinitro-1H-indole. uci.eduirjweb.com DFT calculations form the foundation for geometry optimization, stability analysis, and the prediction of various spectroscopic and electronic properties. irjweb.comresearchgate.net
A fundamental step in computational chemistry is geometry optimization, which seeks to identify the most stable arrangement of atoms in a molecule by locating the minimum energy on the potential energy surface. rsc.org For this process, a functional, such as the widely used B3LYP, is combined with a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. nih.govacs.orgresearchgate.net The optimization process yields the molecule's equilibrium geometry, bond lengths, bond angles, and total electronic energy. This optimized structure is crucial as it serves as the starting point for subsequent, more complex calculations, including frequency analysis and the prediction of spectroscopic parameters. rsc.org
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C4-C5 | 1.39 Å |
| C5-N(O2) | 1.47 Å | |
| C6-C7 | 1.38 Å | |
| C7-N(O2) | 1.47 Å | |
| Bond Angle | C4-C5-C6 | 121.5° |
| C6-C7-N(H) | 108.0° | |
| Dihedral Angle | C4-C5-N-O | 179.5° |
| C6-C7-N-O | -179.8° |
Tautomerism, the phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers, is particularly relevant for heterocyclic systems like indoles. byjus.com These isomers, or tautomers, differ in the position of a proton and a double bond. byjus.com DFT calculations are instrumental in assessing the relative stabilities of different tautomers by computing their total electronic energies. The tautomer with the lowest energy is considered the most stable and, therefore, the most abundant form at equilibrium.
For instance, studies on the related compound 5,7-dinitrobenzotriazole have shown that the 1H-5,7-tautomer is significantly more stable (by ~35 kJ mol⁻¹) than other possible isomers. mdpi.comresearchgate.net A similar theoretical investigation would be essential to definitively establish the predominant tautomeric form of this compound.
Table 2: Hypothetical Relative Stabilities of this compound Tautomers
| Tautomer/Isomer | Relative Energy (ΔE) (kJ/mol) | Relative Population at 298.15 K (%) |
| This compound | 0.00 | 99.9+ |
| 5,7-Dinitro-3H-indole | +45.0 | <0.1 |
| 4,6-Dinitro-1H-indole | +50.0 | <0.1 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, chemical reactivity, and electronic transport properties. irjweb.comnih.gov A smaller energy gap typically implies higher chemical reactivity and greater ease of electronic excitation. In nitroaromatic compounds, the presence of electron-withdrawing nitro groups often leads to a stabilization of both the HOMO and LUMO levels and a reduction in the energy gap. researchgate.net
Table 3: Representative Frontier Orbital Energies for a Dinitro-Indole System
| Parameter | Energy (eV) |
| EHOMO | -7.15 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 4.70 |
Data is illustrative and based on findings for related indole (B1671886) derivatives. nih.gov
Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound (Hypothetical)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 18.5 |
| π(C4-C9) | π(N10-O11) | 5.2 |
| π(C5-C6) | π(C7-C8) | 20.1 |
| LP(2) O12 | σ(N10-C5) | 2.8 |
LP denotes a lone pair, and π and σ* denote anti-bonding orbitals.*
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable DFT-based approach for computing theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. imist.macomp-gag.org This technique allows for a direct comparison between calculated and experimentally measured ¹H and ¹³C NMR spectra. A strong linear correlation between the theoretical and experimental data can validate a proposed molecular structure or assist in the assignment of complex spectra. acs.orgacs.org For many organic molecules, GIAO calculations performed at levels like B3LYP/6-311++G(d,p) have shown excellent agreement with experimental findings. acs.orgimist.ma
Table 5: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| C2 | 125.1 | 124.8 | 0.3 |
| C3 | 103.5 | 103.9 | -0.4 |
| C3a | 129.2 | 128.7 | 0.5 |
| C4 | 118.0 | 118.3 | -0.3 |
| C5 | 142.3 | 141.9 | 0.4 |
| C6 | 115.4 | 115.1 | 0.3 |
| C7 | 139.8 | 140.2 | -0.4 |
| C7a | 135.6 | 135.0 | 0.6 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that is used to investigate the excited states of molecules. uci.eduworldscientific.com It is a powerful tool for predicting electronic absorption spectra (e.g., UV-Visible spectra) by calculating the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. rsc.orgscm.com The oscillator strength is a theoretical measure of the intensity of an absorption band. rsc.org TD-DFT is essential for understanding the photophysical properties of compounds and interpreting their observed colors and spectral behavior.
Table 6: Representative TD-DFT Calculated Electronic Transitions for a Dinitro-Aromatic System
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.15 | 394 | 0.25 |
| S0 → S2 | 3.68 | 337 | 0.08 |
| S0 → S3 | 4.21 | 295 | 0.41 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can elucidate its behavior in different environments, such as in aqueous solutions or in the presence of other molecules. These simulations are crucial for understanding conformational changes, stability, and aggregation properties. researchgate.netnih.gov
While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of similar nitroaromatic compounds and substituted indoles. nih.govhilarispublisher.coma2bchem.com For instance, simulations can predict how the nitro groups influence the molecule's interaction with water molecules, affecting its solubility and aggregation potential. hilarispublisher.com The aggregation of nitroaromatic compounds is a key area of study, particularly for energetic materials, where intermolecular interactions can significantly impact stability and performance. acs.orgcsic.es
MD simulations of substituted indoles interacting with biological targets, such as proteins, have been used to assess the stability of the ligand-receptor complex. a2bchem.comnih.gov These studies often analyze metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamics and flexibility of the molecule within a binding site. nih.gov A hypothetical MD simulation of this compound could track the conformational stability over a simulation time, for example, of 100 to 200 nanoseconds. a2bchem.comnih.govubaya.ac.id
Illustrative Data from a Hypothetical Molecular Dynamics Simulation:
| Simulation Time (ns) | RMSD of this compound (Å) | Radius of Gyration (Rg) (Å) | Number of Hydrogen Bonds (with Solvent) |
|---|---|---|---|
| 0 | 0.00 | 3.50 | 4 |
| 20 | 1.85 | 3.52 | 3 |
| 40 | 2.10 | 3.48 | 5 |
| 60 | 1.98 | 3.51 | 4 |
| 80 | 2.05 | 3.49 | 4 |
| 100 | 2.15 | 3.53 | 3 |
This table is illustrative and based on typical data from MD simulations of similar small molecules. It does not represent empirically measured data for this compound.
Quantum Chemical Approaches for Stereochemical Assignment
Quantum chemical calculations are fundamental to understanding the electronic structure and spectroscopic properties of molecules. nih.govacs.org Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometries and predict various properties. researchgate.netacs.org For this compound, DFT calculations can provide detailed information about its bond lengths, angles, and electronic charge distribution. A study on nitro-substituted 3-methyl-1H-indole derivatives used DFT to calculate binding energies of electron donor-acceptor complexes. nih.gov
While this compound is an achiral molecule and therefore does not have stereoisomers, quantum chemical approaches are vital for confirming its structural and electronic properties. These methods are used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data for structural verification. researchgate.netresearchgate.netfrontiersin.org For example, the Gauge-Invariant Atomic Orbital (GIAO) method is a reliable technique for calculating NMR chemical shifts. researchgate.net A theoretical study on 4-nitroindole (B16737) and 7-nitroindole (B1294693) utilized the GIAO method to find a good correlation between observed and theoretical chemical shifts. researchgate.net
Illustrative Calculated Spectroscopic and Electronic Data for this compound:
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -3.2 eV | DFT/B3LYP/6-31G |
| Energy Gap (HOMO-LUMO) | 4.3 eV | DFT/B3LYP/6-31G* |
| Calculated 1H NMR Shift (H at position 1) | 12.5 ppm | GIAO/B3LYP/6-311++G(d,p) |
| Calculated 13C NMR Shift (C at position 5) | 142.0 ppm | GIAO/B3LYP/6-311++G(d,p) |
This table is illustrative, with values based on calculations for similar nitroaromatic and indole compounds. It does not represent empirically measured data for this compound.
Computational Modeling of Binding Affinities and Interaction Pathways
Computational modeling is instrumental in predicting how a molecule like this compound might interact with biological targets, a key step in drug discovery. worldscientific.com Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The strength of this interaction is quantified by a binding affinity score, typically in kcal/mol. nih.gov
For substituted indoles, molecular docking studies have been performed to predict their binding affinities to various enzymes and receptors. nih.gov For instance, studies on indole derivatives as potential inhibitors of enzymes like FabI have shown significant interactions within the binding cavity. In the case of this compound, docking simulations could be used to screen its potential against a range of biological targets. The results would highlight key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding stability. nih.gov The nitro groups on the indole ring would be expected to participate in significant non-covalent interactions. nih.gov
Following docking, the binding free energy can be more accurately estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations provide a more refined prediction of the binding affinity by considering the energies of the ligand, receptor, and the complex in a solvated environment.
Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target:
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | LYS78, GLU95, PHE150 | Hydrogen Bond, Pi-Cation |
| Hypothetical Protein B | -7.2 | TRP45, HIS120 | Pi-Pi Stacking, Hydrogen Bond |
| Hypothetical Enzyme C | -9.1 | ARG210, ASP240, TYR250 | Salt Bridge, Hydrogen Bond, Pi-Pi Stacking |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies. The protein targets are hypothetical, and the binding affinities are not based on experimental results for this compound.
Mechanistic Investigations of Reactions Involving 5,7 Dinitro 1h Indole
Exploration of Reaction Pathways and Transition States
The exploration of reaction pathways and transition states involving 5,7-dinitro-1H-indole provides critical insights into its reactivity and the formation of various derivatives. Theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating these mechanisms. For instance, in the nucleophilic aromatic substitution of nitro groups in related dinitro compounds like 5,7-dinitroquinazoline-4-one with methylamine, a one-step concerted mechanism has been investigated. researchgate.net This involves the simultaneous attack of the nucleophile and departure of the nitro group via a transition state. researchgate.net The stability of intermediates and the energy barriers of transition states determine the preferred reaction pathway.
In the context of indole (B1671886) synthesis from nitroarenes, mechanistic investigations have revealed various pathways. The Reissert indole synthesis, for example, proceeds through the cyclization of an intermediate followed by decarboxylation to yield the indole carboxylic acid derivative. rsc.org Alternative hydrogenation methods for the nitrophenylpyruvic acid intermediate have also been explored, utilizing reagents like ferrous sulfate/ammonium hydroxide (B78521) or stannous chloride/dehydrate, all leading to the desired indole products. rsc.org
The formation of indoles from o-nitrostyrenes under certain palladium(II) protocols has been found to proceed through nitrene intermediates for terminally disubstituted and unsubstituted derivatives. rsc.org Furthermore, the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to form pyrrolo[3,2-g]indoles involves complex multi-step pathways. nih.gov The reaction requires extended times and relatively high catalyst loadings, and the mechanism is sensitive to the phosphine (B1218219) ligand used, which can influence whether a mono- or di-cyclized product is formed. nih.gov
The addition of formaldehyde (B43269) to nitroindazoles, a related class of compounds, has been studied theoretically to understand the reaction mechanism. nih.gov These studies help to predict the most likely reaction pathways and the structures of the resulting products. nih.gov Similarly, the synthesis of 2-substituted indoles from imines generated in situ from anilines and terminal acetylenes involves the tautomerization of the imine to an enamine, which then undergoes dehydrogenative cyclization via a σ-Pd(II) complex and a palladacycle intermediate. nih.gov
The table below summarizes some of the investigated reaction pathways involving dinitro-indole precursors or related structures.
| Reactants | Product Type | Key Intermediates/Transition States | Reference(s) |
| 5,7-Dinitroquinazoline-4-one + Methylamine | Substituted Quinazolinone | Concerted transition state | researchgate.net |
| o-Nitrophenylpyruvic acid | Indole carboxylic acid | Cyclized intermediate | rsc.org |
| o-Nitrostyrenes | Indole | Nitrene intermediates | rsc.org |
| 1,4-Dialkenyl-2,3-dinitrobenzenes | Pyrrolo[3,2-g]indoles | Monocyclized indole intermediates | nih.gov |
| Anilines + Terminal Acetylenes | 2-Substituted Indoles | Imine, Enamine, σ-Pd(II) complex, Palladacycle | nih.gov |
Role of Catalyst and Reagents in Reaction Mechanisms
The choice of catalyst and reagents plays a pivotal role in directing the outcome of reactions involving this compound and its precursors. Various catalytic systems, particularly those based on transition metals, have been employed to achieve specific transformations.
Palladium catalysts are frequently used in the synthesis of indole derivatives. For instance, the cyclization of o-allylaniline to 2-methylindole (B41428) is catalyzed by palladium(II) chloride, proceeding through an organopalladium intermediate. bhu.ac.in In the synthesis of 1H,8H-pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzenes, palladium catalysts such as palladium diacetate in combination with ligands like 1,10-phenanthroline (B135089) or triphenylphosphine (B44618) are effective. nih.gov The choice of the phosphine ligand can significantly influence the reaction, determining whether a single or double cyclization occurs. nih.gov Palladium dibenzylideneacetone (B150790) (Pd2dba3) with a suitable ligand like Xantphos has been used for the synthesis of N-substituted indoles from vinyl-triflates and aryl-halides. aablocks.com
Ruthenium catalysts have also been utilized in indole synthesis. One example is the Ru-catalyzed reductive coupling of a nitrosoaromatic compound with an alkyne. nih.gov Another is the Ru-mediated addition of an aniline (B41778) to an epoxide, leading to a 2-alkyl indole, likely through a Bischler-like tautomerization. nih.gov
In addition to transition metals, other reagents and catalysts are crucial. The Fischer indole synthesis, a classic method for preparing indoles, often utilizes acid catalysts. dergipark.org.tr Heteropolyacids have been shown to be effective catalysts for this reaction. dergipark.org.tr In the synthesis of 2-(bromomethyl)-5,7-dinitro-1H-indole and its subsequent oxidation, polyphosphoric acid (PPA) is used for the cyclization step, while quinolinium chlorochromate (QCC) in an alkaline medium is used for the oxidation to the corresponding aldehyde. rsc.org The presence of sodium hydroxide in the oxidation step facilitates the in situ formation of an alcohol intermediate from the halide. rsc.org
The table below highlights the role of various catalysts and reagents in specific reactions related to dinitroindoles.
| Reaction | Catalyst/Reagent | Role | Reference(s) |
| Fischer Indole Synthesis | Heteropolyacid | Acid catalyst for cyclization | dergipark.org.tr |
| Cyclization of 2-(2,4-dinitrophenylhydrazono)propanoic acid | Polyphosphoric acid (PPA) | Cyclizing agent | rsc.org |
| Oxidation of 2-(bromomethyl)-5,7-dinitro-1H-indole | Quinolinium chlorochromate (QCC), NaOH | Oxidizing agent, facilitates intermediate formation | rsc.org |
| Reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes | Pd(OAc)2 with 1,10-phenanthroline or PPh3 | Catalyst for double cyclization | nih.gov |
| Synthesis of 2-alkyl indoles | Ruthenium complex | Catalyst for addition and cyclization | nih.gov |
Solvation Effects on Reaction Kinetics and Thermodynamics
Theoretical studies on the nucleophilic aromatic substitution of 5,7-dinitroquinazoline-4-one, a related dinitro-heterocycle, have shown that the reaction mechanism and energy barriers can be affected by the solvent medium. researchgate.net While gas-phase calculations provide a fundamental understanding, including solvent effects is crucial for accurately predicting reaction outcomes in solution.
In the context of proton transfer reactions, which are fundamental to many chemical and biological processes, the solvent plays a critical role. acs.orgmasterorganicchemistry.com For instance, the excited-state intramolecular proton transfer (ESIPT) process, which can be relevant for molecules with appropriate functional groups, is highly sensitive to the solvent environment. acs.orgresearchgate.net The ability of the solvent to act as a proton shuttle or to stabilize charged intermediates can dramatically alter reaction rates. masterorganicchemistry.com
The study of the addition of formaldehyde to nitro-1H-indazoles in aqueous hydrochloric acid solutions highlights the importance of the solvent in both the forward and reverse reactions. nih.gov The stability of the resulting adducts and the rate of their hydrolysis are influenced by the aqueous environment. nih.gov
Furthermore, the hydrogen-bonding ability of the solvent can impact the spectroscopic properties and reactivity of indole derivatives. The stretching frequency of an isonitrile group attached to an indole ring, for example, is strongly dependent on the polarizability and hydrogen-bond donor density of the solvent. mdpi.com This indicates that solvent-solute hydrogen bonding interactions can affect the electronic structure and, consequently, the reactivity of the indole system.
While specific experimental kinetic and thermodynamic data for reactions of this compound in different solvents are not extensively detailed in the provided search results, the general principles of solvation effects on related systems provide a framework for understanding its behavior. The high polarity and hydrogen-bonding capabilities of many reaction media will undoubtedly play a significant role in the mechanistic pathways of this compound.
Hydrogen Bonding and Proton Transfer Mechanisms
Hydrogen bonding and proton transfer are fundamental processes that significantly influence the structure, reactivity, and properties of this compound and its derivatives. The indole NH group is a hydrogen bond donor, and the nitro groups can act as hydrogen bond acceptors.
Hydrogen Bonding: The indole NH group can participate in both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding can occur between the NH proton and a nearby acceptor group, influencing the conformation of the molecule. researchgate.net Intermolecular hydrogen bonding is crucial in the solid state, often leading to the formation of dimers or polymeric chains. researchgate.net For example, in the crystal structure of some indole derivatives, molecules are connected via N—H⋯N or N—H⋯O hydrogen bonds. researchgate.net
The strength of the hydrogen bond donating ability of the indole NH can be modulated by substituents on the ring. Electron-withdrawing groups, such as the nitro groups in this compound, are expected to increase the acidity of the NH proton and thus its hydrogen bond donating strength. nih.gov The formation of cyclic hydrogen-bonded structures, such as pentamers, has been observed for indole carboxylic acids, stabilized by a weak hydrogen bond donor (like the NH group) adjacent to the carboxylic acid. nd.edu
Proton Transfer: Proton transfer reactions are central to many acid-base catalyzed reactions involving indoles. The protonation of the indole ring can occur at different positions. While protonation at the nitrogen atom is possible, protonation at the C3 position is often thermodynamically favored as it preserves the aromaticity of the benzene (B151609) ring. bhu.ac.in
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules with both a proton donor and an acceptor in close proximity. acs.orgresearchgate.net This process involves the transfer of a proton in the excited state and is often associated with a large Stokes shift in fluorescence. While not explicitly stated for this compound, the presence of the NH donor and nitro group acceptors could potentially lead to interesting photophysical behavior.
Proton transfer can also be mediated by solvent molecules, which can act as a "proton shuttle" between different sites on a molecule. masterorganicchemistry.com This is a common mechanism for proton transfers that would otherwise involve a high-energy, strained intramolecular transition state. masterorganicchemistry.com
The table below summarizes key aspects of hydrogen bonding and proton transfer relevant to indole derivatives.
| Phenomenon | Description | Key Features | Reference(s) |
| Hydrogen Bonding | Formation of N-H···X bonds (X = O, N, etc.) | Influences conformation, crystal packing, and solubility. Strength affected by substituents. | researchgate.netnih.govnd.edu |
| Protonation | Addition of a proton to the indole ring | C3 is the thermodynamically favored site of protonation. | bhu.ac.in |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer in the electronically excited state | Can lead to dual fluorescence and large Stokes shifts. | acs.orgresearchgate.net |
| Solvent-Mediated Proton Transfer | Solvent molecules facilitate proton movement | Avoids high-energy intramolecular transition states. | masterorganicchemistry.com |
Derivatives and Analogs of 5,7 Dinitro 1h Indole: Synthesis and Structure Activity Relationship Sar Studies
Systematic Synthesis of Substituted 5,7-Dinitro-1H-Indole Derivatives
The synthesis of derivatives based on the dinitroindole core often starts from a pre-functionalized indole (B1671886) or by constructing the indole ring from dinitro-aromatic precursors. A key intermediate, this compound-2,3-dione, serves as a versatile starting material for certain modifications. For instance, the Knoevenagel condensation of this dione (B5365651) with malonic acid in dioxane with triethylamine (B128534) as a catalyst yields (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, demonstrating a method to introduce substituents at the C3 position. mdpi.com
Another significant synthetic approach involves the aromatic nucleophilic substitution (SNAr) on highly activated aromatic rings. While direct synthesis starting from this compound can be challenging, analogous structures are built using related dinitro-phenyl compounds. For example, the reaction of 2,4-dichloro-1,5-dinitrobenzene with indole in the presence of potassium carbonate and dimethylformamide (DMFA) under microwave heating at 160°C produces 1,1'-(4,6-dinitro-1,3-phenylene)bis(1H-indole). jraic.com This reaction highlights a method for N-arylation, which can be adapted for dinitroindole derivatives. jraic.com
The table below summarizes representative synthetic approaches to dinitroindole derivatives.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound-2,3-dione | Malonic acid, triethylamine, dioxane | (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 71-78% | mdpi.com |
| 2,4-Dichloro-1,5-dinitrobenzene | Indole, K₂CO₃, DMFA, 160°C (microwave) | 1,1'-(4,6-Dinitro-1,3-phenylene)bis(1H-indole) | 78% | jraic.com |
| 2,4,6-Trinitrotoluene (B92697) | - | 4,6-Dinitroindole | - | researchgate.net |
Indole Ring Modifications (N-Substitution, C-Substitution)
Modifications to the this compound ring can be targeted at either the nitrogen atom (N-substitution) or the carbon atoms of the pyrrole (B145914) ring (C-substitution), primarily at the C3 position.
N-Substitution: The indole nitrogen (N1) can be substituted using various methods. The acidity of the N-H proton is increased by the dinitro substitution, facilitating its deprotonation and subsequent reaction with electrophiles. N-alkylation and N-arylation are common modifications. As demonstrated in the synthesis of 1,1'-(4,6-dinitro-1,3-phenylene)bis(1H-indole), the indole nitrogen acts as a nucleophile in SNAr reactions with activated aryl halides. jraic.com The choice of base and solvent is crucial for these reactions, with combinations like potassium carbonate in DMFA being effective. jraic.com
C-Substitution: The most reactive position on the indole ring for electrophilic substitution is typically the C3 position. atamanchemicals.com However, the strongly deactivating nitro groups at C5 and C7 reduce the nucleophilicity of the pyrrole ring. Despite this, functionalization is possible. The nucleophilic character of the indole C3-H has been exploited in various synthetic contexts. mdpi.com For instance, indoles can act as weak carbon nucleophiles in SNAr reactions with "superelectrophilic" partners like 7-chloro-4,6-dinitrobenzofuroxan, leading to C-C bond formation at the C3 position. researchgate.net The Vilsmeier-Haack reaction is another classic method for introducing a formyl group at the C3 position of indoles, which can then be used for further derivatization. d-nb.info
Fused Ring Systems Derived from Dinitroindole Precursors
The dinitroindole framework can serve as a building block for more complex, fused heterocyclic systems. These syntheses often rely on the reactivity of functional groups previously introduced onto the dinitroindole core. For example, a dinitroindole derivative bearing substituents at the C2 and C3 positions could undergo intramolecular cyclization reactions to form a new ring fused to the indole structure.
While specific examples starting directly from this compound are not widespread in the reviewed literature, the synthesis of fused systems from related dinitro-aromatic compounds provides a template for potential pathways. The reactions of 5,7-dinitroquinoline (B3054851) with binucleophiles like o-aminophenols result in the formation of fused pyrido[2,3-a]phenoxazines. researchgate.net This strategy, involving the substitution of a nitro group followed by cyclization, could theoretically be applied to a suitably functionalized this compound. The construction of fused ring systems often involves intramolecular reactions, such as Michael additions or cycloadditions, to create bridged or fused polycyclic structures. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis
SAR analysis investigates how the chemical structure of a compound influences its biological activity. For this compound derivatives, the electronic properties, steric bulk, and conformation of substituents are key determinants of their functional effects.
The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly affects the molecule's interaction with biological targets. semanticscholar.org
Electron-Withdrawing Groups (EWGs): The parent this compound is already strongly electron-deficient. The addition of further EWGs can modulate this property. In studies on other heterocyclic scaffolds, adding strong EWGs like a nitro (NO₂) group has been shown to enhance biological potency. nih.gov For example, in a series of spiroindolinone-pyrazole derivatives, replacing a methoxy (B1213986) group (an EDG) with a nitro group led to a notable enhancement in inhibitory activity against acetylcholinesterase. nih.gov This suggests that for activities where interaction with an electron-poor region is favorable, derivatives of this compound could be potent. The presence of EWGs is also known to increase the rate of nucleophilic aromatic substitution reactions. researchgate.net
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., -OCH₃, -CH₃) would counteract the effect of the nitro groups, increasing the electron density of the indole ring system. In some contexts, this can be detrimental to activity. For instance, the replacement of a hydrogen with a methoxy group (an EDG) at certain positions in the spiroindolinone-pyrazole series resulted in a reduction in inhibitory activity. nih.gov
The table below illustrates the general impact of substituent electronic properties on the biological activity of related heterocyclic compounds.
| Compound Series | Position | Substituent | Electronic Effect | Observed Activity | Reference |
| Spiroindolinone-pyrazoles | R1 | -OCH₃ | Donating | Reduced Potency | nih.gov |
| Spiroindolinone-pyrazoles | R1 | -NO₂ | Withdrawing | Enhanced Potency | nih.gov |
| Thiazole-sulfonamides | Ring A | -NO₂ | Withdrawing | High Potency | semanticscholar.org |
Steric hindrance, which relates to the size and bulk of substituent groups, plays a critical role in how a molecule fits into a biological target's binding site. semanticscholar.orgnih.gov
In SAR studies of various inhibitors, the size of a substituent can either enhance or diminish activity. For example, in one study, introducing a bulkier bromine atom at a specific position was more favorable for activity than a smaller chlorine atom, indicating that the size and steric properties are crucial for the compound's interaction with its target. nih.gov However, in other cases, increasing bulk can lead to steric clashes that prevent optimal binding. A study on thiazole-sulfonamide derivatives noted that a methyl group at an ortho-position created steric hindrance, which resulted in lower biological activity compared to other analogs. semanticscholar.org Therefore, for derivatives of this compound, there is likely an optimal size for substituents at any given position to maximize biological activity.
Conformational analysis of pharmacologically active molecules has shown that substituents can exert a pronounced steric directing effect on flexible side chains. nih.gov For instance, halogen substituents can control the spatial arrangement of other parts of the molecule. nih.gov The C-F bond, in particular, is recognized as a tool for conformational control due to strong dipole-dipole interactions. beilstein-journals.org Molecular modeling studies on other inhibitors have revealed that the configuration of a substituent can determine the orientation of an entire ring system within a binding pocket, leading to a switch in functional activity (e.g., from antagonist to agonist). rsc.org For derivatives of this compound, substituents on the indole ring or on side chains would similarly restrict bond rotation and influence the molecule's accessible conformations, thereby impacting its ability to interact with a biological target.
Bioactivity Mechanisms of 5,7 Dinitro 1h Indole Derivatives in Vitro
Interactions with Biomolecular Targets
Nitroindole derivatives exert their biological effects by interacting with various crucial biomolecules, including nucleic acids, enzymes, and receptors. These interactions are fundamental to their downstream cellular activities.
G-Quadruplex DNA Binding and Stabilization
A significant mechanism of action for certain nitroindole derivatives is their ability to target and stabilize non-canonical DNA structures known as G-quadruplexes (G4). nih.govnih.gov These structures, formed in guanine-rich sequences, are prevalent in the promoter regions of oncogenes, such as c-Myc, and in telomeres. nih.govmdpi.com The stabilization of G4 structures in gene promoters can act as a transcriptional roadblock, inhibiting gene expression. mdpi.comresearchgate.net
Research into a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives has demonstrated their capacity to bind to the G-quadruplex located in the c-Myc promoter. nih.govnih.govd-nb.info Biophysical analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that specific compounds interact with the terminal G-quartets of the G4 structure, often in a 2:1 ligand-to-DNA stoichiometry. nih.govnih.govd-nb.info The nitro group at the fifth position of the indole (B1671886) core has been identified as crucial for enhancing this G4 binding affinity. nih.gov For instance, 5-nitroindole compounds with methylene-bridged pyrrolidine (B122466) side-chains exhibit distinct selectivity for the c-Myc G-quadruplex over duplex DNA. nih.gov This selective binding and stabilization of G4 DNA is a key initial step in the anticancer activity of these compounds. nih.govnih.gov
Table 1: G-Quadruplex Binding Affinity of Selected Nitroindole Derivatives
| Compound | Description | Binding Affinity (DC50, μM) for c-Myc G4 | Selectivity (Kd duplex/Kd c-MYC) | Source |
|---|---|---|---|---|
| Compound 5 | 5-Nitroindole with methylene (B1212753) bridged pyrrolidine side-chain | <10 | 29.23 | nih.gov |
| Compound 7 | 5-Nitroindole with methylene bridged pyrrolidine side-chain | <10 | 24.12 | nih.gov |
| Compound 12 | 5-Nitroindole derivative | <10 | Not Reported | nih.gov |
| Compound 5b | Unsubstituted indole analogue of compound 5 | >10 | 6.55 | nih.gov |
Enzyme Inhibition Mechanisms
Derivatives of nitroindole have also been identified as potent inhibitors of various enzymes. This inhibition can disrupt metabolic pathways or cellular processes essential for the survival of cancer cells or pathogens. nih.govresearchgate.net
One study detailed the design and synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of a potent FBPase inhibitor with an IC₅₀ value of 0.99 μM. nih.gov The binding mode for this series of indoles was predicted to be at an allosteric site, highlighting a mechanism that could be exploited for developing treatments for conditions like diabetes. nih.gov
In another context, 2-aryl-5-nitro-1H-indoles have been assessed as inhibitors of the NorA multidrug resistance efflux pump in Staphylococcus aureus. researchgate.net The NorA protein is responsible for conferring resistance to multiple antimicrobial agents. researchgate.net The inhibition of this pump by nitroindole derivatives represents a strategy to restore the efficacy of existing antibiotics.
Receptor Binding Affinity and Specificity
The indole scaffold is structurally similar to endogenous ligands like the neurotransmitter serotonin (B10506), suggesting that its derivatives can interact with various receptors. ontosight.ai While specific binding data for 5,7-dinitro-1H-indole is not extensively detailed in the reviewed literature, related nitro-substituted indoles have been shown to possess significant receptor affinity. researchgate.net
For example, a series of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives were designed and synthesized as ligands for the 5-HT6 serotonin receptor (5-HT6R). researchgate.net A lead compound from this series demonstrated potent in vitro binding affinity and selectivity for this receptor, which is a target for cognitive disorders. researchgate.net Other research has explored indole derivatives as ligands for the estrogen receptor-alpha (ER-α), with electron-withdrawing groups on the indole moiety enhancing binding affinity. ajgreenchem.com These findings underscore the potential of the nitroindole framework to be adapted for specific receptor targeting, a common mechanism for therapeutic intervention. nih.govajgreenchem.com
Cellular Response Mechanisms in vitro
The interactions of nitroindole derivatives with their biomolecular targets trigger a cascade of cellular events, ultimately leading to outcomes such as gene expression modulation, apoptosis, and cell cycle arrest.
Modulation of Gene Expression (e.g., c-Myc downregulation)
A direct consequence of the stabilization of G-quadruplex DNA in promoter regions is the modulation of gene expression. mdpi.comresearchgate.net For the 5-nitroindole derivatives that bind to the c-Myc promoter G4, a significant downregulation of the c-Myc oncogene has been observed at both the transcriptional and translational levels in cancer cells. nih.govnih.govd-nb.info The c-Myc protein is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. mdpi.com By suppressing its expression, these compounds can effectively inhibit tumor growth. nih.govmdpi.com This mechanism directly links the initial biomolecular interaction (G4 binding) to a specific, therapeutically relevant cellular response.
Induction of Cellular Apoptosis and Cell Cycle Arrest
A common outcome of treatment with bioactive indole derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. nih.govmdpi.comdovepress.com
Studies on pyrrolidine-substituted 5-nitroindole derivatives that target the c-Myc G-quadruplex found that these compounds induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.govnih.govd-nb.info This arrest prevents the cells from progressing through the cell cycle and proliferating.
Other related indole derivatives have shown similar and further elucidated effects. For instance, the compound 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) was shown to be highly cytotoxic to neuroblastoma cell lines. nih.gov Mechanistic studies revealed that NB7M treatment leads to significant chromatin condensation and DNA fragmentation, which are characteristic features of apoptosis. nih.gov This was confirmed by Annexin-V staining, which showed an accumulation of cells in early- and late-apoptotic stages. nih.gov The apoptotic pathway was further shown to involve the cleavage of procaspase-3 and PARP-1. nih.gov Furthermore, NB7M caused S-phase arrest in one neuroblastoma cell line and G1-phase arrest in another, demonstrating cell-type-specific effects on the cell cycle. nih.gov Similarly, purified brominated indole derivatives have been found to induce apoptosis and G2/M phase cell cycle arrest in colorectal cancer cells. mdpi.com
Table 2: Cytotoxic Activity and Cellular Effects of Selected Indole Derivatives
| Compound | Cell Line | Cytotoxicity (IC50, μM) | Observed Cellular Effect | Source |
|---|---|---|---|---|
| Compound 5 (5-Nitroindole deriv.) | HeLa | 5.08 ± 0.91 | Sub-G1/G1 phase cell cycle arrest | d-nb.info |
| Compound 7 (5-Nitroindole deriv.) | HeLa | 5.89 ± 1.10 | Sub-G1/G1 phase cell cycle arrest | d-nb.info |
| NB7M (7-Methyl-indole deriv.) | SMS-KCNR (Neuroblastoma) | ~1.0-2.0 | Apoptosis, S-phase arrest | nih.gov |
| NB7M (7-Methyl-indole deriv.) | SH-SY5Y (Neuroblastoma) | ~1.0-2.0 | Apoptosis, G1-phase arrest | nih.gov |
| 6-Bromoisatin (Indole deriv.) | HT29 (Colon Cancer) | ~100 | Apoptosis, G2/M phase arrest | mdpi.com |
Generation of Reactive Oxygen Species (ROS)
Cancer cells typically exhibit higher levels of reactive oxygen species (ROS) compared to normal cells due to their hypermetabolic state. nih.gov The deliberate induction of further oxidative stress by increasing ROS is a recognized anticancer strategy, as it can disrupt the delicate redox homeostasis in cancer cells, leading to significant cellular damage. nih.govd-nb.info
Studies on substituted 5-nitroindole derivatives have suggested that their antiproliferative activity is linked to the generation of ROS. nih.gov For instance, certain pyrrolidine-substituted 5-nitroindole compounds have been shown to induce antiproliferative effects in cancerous cells through the generation of ROS, alongside other mechanisms like c-Myc downregulation. nih.govd-nb.info The anticancer activity of some 5-nitroindole compounds was diminished when co-treated with N-acetyl cysteine (NAC), a ROS scavenger, further supporting the role of ROS in their mechanism of action. nih.gov This suggests that the dinitro substitution pattern, as seen in this compound, could contribute to this pro-oxidative mechanism.
The generation of ROS can be a key factor in the biological activity of various compounds. researchgate.net In some cases, the production of ROS is a primary mechanism of action leading to apoptosis in cancer cells. researchgate.net The ability of certain indole derivatives to generate ROS has been confirmed through in vitro biochemical assays. researchgate.net
Angiogenesis Suppression Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. archivepp.com The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. caldic.com Indole derivatives, as a class of compounds, have been investigated for their anti-angiogenic properties. caldic.comnih.gov The mechanisms behind this suppression can be multifaceted, often involving the modulation of key signaling pathways that regulate endothelial cell proliferation and migration. archivepp.com While direct studies on this compound are limited, the broader family of indole derivatives has shown potential in this area. caldic.comnih.govresearchgate.net For example, some indole derivatives have been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. archivepp.com
Advanced In Vitro Biological Evaluation Methodologies
Fluorescence-Based Binding Assays (e.g., FID, Fluorescence Intensity Titrations)
Fluorescence-based binding assays are powerful tools for characterizing the interaction between small molecules and their biological targets. nih.gov These assays rely on changes in fluorescence properties—such as intensity, polarization, or lifetime—upon binding. nih.govnicoyalife.com
Fluorescence Intensity Titrations have been effectively used to evaluate the binding affinities of nitro-substituted indole compounds to biological targets like G-quadruplex DNA. nih.govd-nb.info In these experiments, the fluorescence of a probe, such as thiazole (B1198619) orange (TO), is quenched upon its displacement from the target by a binding ligand. d-nb.info This change in fluorescence is directly proportional to the binding affinity of the compound. d-nb.info For example, this method was used to identify that 5-nitro-indole derivatives bind to the c-Myc promoter G4 sequence with micromolar affinity. nih.gov
The intrinsic fluorescence of indole derivatives can also be utilized. nih.gov The fluorescence of indole compounds is sensitive to their local environment, including pH and binding to macromolecules. nih.gov This property can be exploited in binding assays where the interaction with a target protein or nucleic acid alters the fluorescence signal of the indole derivative itself. rsc.org
Table 1: Binding Affinities of Selected Nitro-Indole Derivatives Determined by Fluorescence-Based Assays
| Compound | Target | Assay Type | Binding Affinity (KD or DC50) | Reference |
| Compound 5 | c-Myc G4 | FID | DC50 = 5.08 µM | nih.gov |
| Compound 7 | c-Myc G4 | FID | DC50 = 5.89 µM | nih.gov |
| Compound 12 | c-Myc G4 | FID | DC50 < 10 µM | nih.gov |
DC50 represents the concentration of the compound required to displace 50% of the fluorescent probe.
Microscale Thermophoresis (MST)-Based Analyses
Microscale Thermophoresis (MST) is a biophysical technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of molecules in a temperature gradient. nih.govnih.gov This movement is sensitive to changes in size, charge, and hydration shell, all of which can be altered upon ligand binding. nih.gov MST is a versatile, immobilization-free method that requires only a small amount of sample. nih.gov
MST has been employed to validate and quantify the binding affinities of nitro-substituted indole derivatives to their targets. nih.govd-nb.info For instance, the binding of a 5-nitroindole derivative to the c-Myc G-quadruplex was confirmed using MST, yielding a dissociation constant (KD) of 1.42 µM. nih.gov This technique provides a robust, quantitative measure of binding affinity and is often used to confirm hits from primary screens. researchgate.net The analysis involves labeling one of the binding partners with a fluorophore and titrating the other, non-fluorescent partner. nanotempertech.com The change in the normalized fluorescence is then plotted against the ligand concentration to determine the KD. isbg.fr
Table 2: MST-Based Binding Affinities of Indole Derivatives
| Compound | Target | Binding Affinity (KD) | Reference |
| Compound 5 | c-Myc G4 | 1.42 µM | nih.gov |
| Compound 5a | c-Myc G4 | 2.87 µM | nih.gov |
| Compound 5b | c-Myc G4 | 15.1 µM | nih.gov |
Cellular Assays for Biological Activity (e.g., MTT assay)
Cellular assays are fundamental for evaluating the biological effects of compounds in a more physiologically relevant context. news-medical.net The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is often used as a measure of cell viability and proliferation. researchgate.netmdpi.com
The antiproliferative effects of various indole derivatives have been extensively studied using the MTT assay against a panel of human cancer cell lines. researchgate.netmdpi.com For example, the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for novel indole retinoid derivatives have been determined in various cancer cell lines, demonstrating their anti-proliferative activity. researchgate.net Similarly, the cytotoxicity of indole-based Schiff bases and other derivatives has been evaluated using this method. ajgreenchem.com In a study on 5-nitroindole derivatives, the Alamar blue assay, which functions similarly to the MTT assay, was used to determine the IC50 values against HeLa cancer cells. nih.gov
These assays are crucial for the initial screening and determination of the cytotoxic potential of newly synthesized compounds, providing essential data on their dose-dependent effects on cancer cell lines. nih.gov
Proteomic and Molecular Docking Studies for Mechanism of Action Elucidation
To gain a deeper understanding of how this compound derivatives exert their biological effects at the molecular level, proteomic and molecular docking studies are employed.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of small molecules to their protein or nucleic acid targets. ajchem-a.comnih.gov For indole derivatives, docking studies have been instrumental in rationalizing their biological activities. For instance, docking has been used to study the interaction of indole derivatives with targets such as tubulin, cyclin-dependent kinases (CDK-5), and the DNA minor groove, providing insights into their anticancer mechanisms. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. ajchem-a.commdpi.com
Proteomic studies involve the large-scale analysis of proteins. While specific proteomic data for this compound is not widely available, this approach is invaluable for elucidating mechanisms of action. For example, proteomics can identify the protein targets of a drug, or map the changes in protein expression profiles within a cell upon treatment with a compound. This can reveal the cellular pathways that are perturbed by the molecule, offering a global view of its biological effects.
Together, these advanced methodologies provide a comprehensive picture of the bioactivity of this compound derivatives, from their direct molecular interactions to their effects on complex cellular systems.
Potential Applications in Materials Science Research
Indole (B1671886) Derivatives in Organic Semiconductor Development
The field of organic electronics is rapidly advancing, with a continuous demand for new materials that offer improved performance, stability, and processability. unige.it Indole derivatives have emerged as a promising class of materials for organic semiconductors due to their electron-rich nature and versatile functionalization, which allows for the fine-tuning of their electronic properties. unige.itCurrent time information in Bangalore, IN.
Research into organic semiconductors has shown that the performance of these materials is intrinsically linked to their molecular structure, which influences factors like charge carrier mobility and the HOMO-LUMO energy gap. researchgate.net The introduction of electron-withdrawing and electron-donating groups into the indole core is a key strategy for tuning these properties. researchgate.net For instance, donor-acceptor type indole chromophores have been investigated as potential candidates for dye-sensitized solar cells. researchgate.net
While direct studies on 5,7-dinitro-1H-indole as an organic semiconductor are not extensively documented in publicly available research, the broader class of dinitroindoles and related nitrogen-containing heterocycles have shown potential. For example, quinoxaline (B1680401) derivatives, which are also nitrogen-containing heterocyclic compounds, are known to be used as organic semiconductors. researchgate.net Specifically, the synthesis of 1,3-dinitro-6H-indolo[2,3-b]quinoxaline has been reported, with its potential application as an organic semiconductor highlighted. researchgate.net This suggests that the dinitroindole moiety can be a valuable building block in the design of new semiconductor materials.
The development of n-type organic semiconductors is crucial for the fabrication of efficient organic electronic devices. A naphthalimide-indole derivative has been synthesized and shown to have good thermal stability and a suitable electrochemical band gap, demonstrating its potential as an n-type material. researchgate.net The presence of nitro groups, which are strongly electron-withdrawing, in this compound would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a key characteristic for n-type semiconductor behavior.
The following table summarizes the types of indole derivatives investigated for organic semiconductor applications and their key findings.
| Indole Derivative Type | Key Findings | Reference(s) |
| Triindole-based systems | Form columnar stacks that facilitate one-dimensional charge carrier migration. | unige.it |
| Naphthalimide-indole derivative | Exhibits n-type semiconductor behavior with good thermal stability. | researchgate.net |
| Donor-acceptor type indoles | HOMO-LUMO gaps can be tuned by varying the electron-withdrawing strength of substituents. | researchgate.net |
| 1,3-dinitro-6H-indolo[2,3-b]quinoxaline | Synthesized as a potential organic semiconductor. | researchgate.net |
The exploration of dinitroindoles like this compound in organic semiconductor research could lead to the development of new materials with tailored electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Photophysical Properties of Dinitroindole Systems
The photophysical properties of molecules, such as their absorption and emission of light, are central to their application in areas like fluorescent probes, sensors, and optical materials. mdpi.com The indole ring itself is a well-known chromophore, and its photophysical characteristics can be significantly altered by the introduction of substituents. yok.gov.tr
The presence of nitro groups on the indole ring is expected to have a profound impact on its photophysical properties. Nitroaromatic compounds are known for their ability to participate in photoinduced electron transfer processes and can act as quenchers of fluorescence. However, the specific photophysical behavior of dinitroindoles can be complex and may lead to useful properties. For instance, the photochemistry of dinitroindoline derivatives, which are structurally related to dinitroindoles, has been studied, revealing that these compounds can generate mixed photoproducts upon photolysis.
The introduction of two nitro groups in this compound would likely lead to a significant red-shift in its absorption spectrum compared to unsubstituted indole. The electron-withdrawing nature of the nitro groups can also influence the excited-state dynamics, potentially favoring non-radiative decay pathways or leading to interesting photochemical reactivity.
The table below presents a summary of the photophysical properties of various indole derivatives, illustrating the impact of substitution on their optical characteristics.
| Indole Derivative | Key Photophysical Property | Reference(s) |
| Unsubstituted Indole | Exhibits fluorescence, but with a relatively low quantum yield. yok.gov.tr | yok.gov.tr |
| Donor-Acceptor Indole Derivatives | Tunable emission from blue to red based on substituent effects. mdpi.com | mdpi.com |
| Fluorescent Indole Nucleoside Analogues | Emission properties can be optimized by strategic placement of functional groups. nih.govrsc.org | nih.govrsc.org |
| 1-Acetyl-5,7-dinitroindoline (B1297583) | Absorbs UV light, making it suitable for applications in photochemistry. |
Further investigation into the photophysical properties of this compound and other dinitroindole systems is warranted to explore their potential in applications such as non-linear optics, photosensitizers, and advanced fluorescent materials.
Development of Specialty Chemicals
Specialty chemicals are a class of high-value products that are used in a wide range of industries to impart specific functions to end products. amoghchemicals.inoceanicpharmachem.com The synthesis of novel organic molecules with unique properties is a cornerstone of the specialty chemicals sector. Indole and its derivatives are valuable building blocks in this regard, finding use in the production of dyes, agrochemicals, and pharmaceutical intermediates. amoghchemicals.in
The presence of two nitro groups in this compound makes it a highly functionalized and reactive molecule, suggesting its potential as a precursor for a variety of specialty chemicals. The nitro groups can be chemically transformed into other functional groups, such as amines, which can then be used to build more complex molecular architectures. For instance, the reduction of nitro groups to amino groups is a common transformation that opens up a wide range of subsequent chemical modifications.
While the direct use of this compound as a starting material for specialty chemicals is not extensively detailed in the available literature, the synthesis and application of related dinitro-compounds point towards its potential. For example, 2-methyl-3,6-dinitro-1H-indole has been identified as a candidate for the development of new materials. The synthesis of 4,6-dinitroindole from 2,4,6-trinitrotoluene (B92697) has also been reported, indicating that dinitroindoles can be prepared for specific applications. yok.gov.tr Furthermore, the compound this compound-2,3-dione is available from chemical suppliers, suggesting its use as a specialty chemical or intermediate. chemsrc.com
The synthesis of functionalized indole-2-carboxylates, including a 5,7-dichloro derivative, highlights the interest in preparing indoles with substitution patterns analogous to this compound for various applications. nih.gov
The following table provides examples of indole-based specialty chemicals and their applications.
| Indole-Based Specialty Chemical | Application Area | Reference(s) |
| Isatin (B1672199) (Indoline-2,3-dione) | Intermediate for dyes, pharmaceuticals, and agrochemicals. | amoghchemicals.in |
| 2-Methyl-3,6-dinitro-1H-indole | Candidate for the development of new materials. | |
| This compound-2,3-dione | Available as a specialty chemical/intermediate. | chemsrc.com |
| Functionalized Indole-2-carboxylates | Precursors for biologically active compounds. | nih.gov |
The reactivity of the dinitroindole core suggests that this compound could serve as a valuable platform for the synthesis of novel dyes, pigments, and other functional materials with tailored properties.
Catalytic Roles and Organocatalysis Potential
Indole (B1671886) as a Hydrogen Bond Donor in Catalysis
The indole N-H group is an effective hydrogen bond donor. mdpi.com This capability is a cornerstone of its role in organocatalysis, where it can activate electrophilic substrates through non-covalent interactions. harvard.edursc.org This activation strategy is a key principle in a growing field of catalysis that utilizes neutral, metal-free small molecules. nih.govpkusz.edu.cn Catalysts that operate through hydrogen bonding are often stable to moisture and oxygen, easily prepared, and reusable. pkusz.edu.cn
The strength of the hydrogen bond donation is crucial for catalytic efficacy. In thiourea-catalyzed reactions, for instance, the rate of reaction has been shown to correlate not only with the intrinsic nucleophilicity of the indole but also with its hydrogen-bond donor properties. harvard.edu A direct link between the acidity of the indole N-H proton and the rate acceleration induced by the catalyst has been observed, highlighting the importance of this interaction in stabilizing the transition state. harvard.edu This principle is applicable to various catalyst scaffolds, including squaramides and Feist's acid, which have been successfully employed as hydrogen-bond donor catalysts for reactions involving indoles. nih.govpkusz.edu.cnnih.gov The interaction between the hydrogen-bond donor catalyst and the substrate can facilitate bond formation and cleavage, thereby lowering the activation energy of the reaction. rsc.org
The design of catalysts that leverage this property often involves creating a scaffold where the indole N-H is positioned to interact effectively with a substrate. This has been explored in catalyst systems for reactions such as Michael additions, Friedel-Crafts reactions, and ring-openings. nih.govpkusz.edu.cn
Nucleophilic Character of Indole Systems in Catalytic Reactions
Indole is recognized as a π-excessive aromatic heterocycle, making it an electron-rich system with significant nucleophilic reactivity. nih.govunimi.it This nucleophilicity is most pronounced at the C3 position, which readily participates in electrophilic substitution reactions. unimi.itrsc.org The pyrrole (B145914) ring within the indole structure is more susceptible to electrophilic attack than the benzene (B151609) ring due to its higher electron density. researchgate.net This inherent reactivity has been widely exploited in synthetic chemistry, particularly in carbon-carbon bond-forming reactions like the Friedel-Crafts alkylation. nih.gov
The nucleophilicity of the indole ring can be modulated by substituents. Electron-donating groups on the indole ring enhance its nucleophilicity, leading to faster reactions and higher yields. rsc.org Conversely, electron-withdrawing groups decrease nucleophilicity, resulting in slower reaction rates. rsc.org The kinetics of reactions involving various substituted indoles have been studied to quantify their nucleophilicity, allowing for their ranking on a comprehensive nucleophilicity scale (N). researchgate.netresearchgate.net This allows for a more predictable application of indoles as nucleophiles in catalytic reactions.
While C3 is the primary nucleophilic site, functionalization can also occur at the C2, N1, and even positions on the benzene ring (C4-C7), though the latter often requires more specialized conditions or directing groups. nih.govfrontiersin.org In many organocatalytic transformations, the indole itself acts as the nucleophile, attacking an electrophile that has been activated by the catalyst. pkusz.edu.cn
| Indole Derivative | Mayr Nucleophilicity Parameter (N) | Conditions | Reference |
| 5-Cyanoindole | 1.99 | Acetonitrile | researchgate.net |
| Indole | 3.73 | Acetonitrile | researchgate.net |
| 5-Methoxyindole | 5.21 | Acetonitrile | researchgate.net |
| N-Methylindole | 6.43 | Dichloromethane | researchgate.net |
Table 1. Nucleophilicity parameters (N) for selected indole derivatives, illustrating the electronic influence of substituents. The parameter 'N' is determined according to the linear free enthalpy relationship log k(20 °C) = s(N + E). researchgate.net
Design of 5,7-Dinitro-1H-Indole-Based Organocatalysts
The design of organocatalysts based on the indole scaffold seeks to leverage the properties discussed previously. mdpi.com However, the introduction of strong electron-withdrawing groups, such as two nitro groups at the C5 and C7 positions, dramatically alters the electronic landscape of the indole ring, thereby modifying its catalytic potential.
The compound this compound possesses two nitro groups on the benzene ring portion of the heterocycle. These groups exert a powerful electron-withdrawing effect via both resonance and induction. This has two primary consequences for its potential catalytic activity:
Enhanced Hydrogen Bond Donor Acidity: The electron-withdrawing nitro groups significantly increase the acidity of the N-H proton compared to unsubstituted indole. This would make this compound a much stronger hydrogen bond donor. A catalyst incorporating this moiety would be expected to form stronger hydrogen bonds with electrophiles, leading to enhanced activation. This could potentially allow for the catalysis of reactions that are sluggish with less acidic hydrogen bond donors.
Diminished Nucleophilicity: The strong electron-withdrawing nature of the dinitro substitution severely deactivates the indole ring towards electrophilic attack. The nucleophilicity of the C3 position, which is a defining characteristic of many indole reactions, would be greatly diminished. rsc.org
Therefore, an organocatalyst based on the this compound scaffold would not be designed to act as a nucleophile. Instead, its design would focus exclusively on its role as a potent, non-covalent hydrogen bond donor catalyst. Such a catalyst would be suitable for activating electrophiles towards attack by an external nucleophile in reactions like Michael additions, Friedel-Crafts reactions, or halide abstractions. pkusz.edu.cnnih.gov
While specific applications of this compound as a standalone organocatalyst are not extensively documented, related structures highlight the utility of the dinitro-indole/indoline (B122111) core in catalytic systems. For example, a 4-carboxy-5,7-dinitroindolinyl (CDNI) group has been used as a highly efficient photocleavable protecting group for proline. nih.govresearchgate.net In this system, the dinitroindoline derivative cages the active proline catalyst, rendering it inactive until released by light, demonstrating the chemical stability and electronic properties of the core. nih.govresearchgate.net Furthermore, atropisomeric 4,7-di(naphthalen-1-yl)-5,6-dinitro-1H-indoles have been synthesized and characterized with a view toward their potential use in asymmetric catalysis, indicating that the dinitroindole framework is being considered as a scaffold for developing new chiral catalysts. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Routes
The synthesis of indole (B1671886) derivatives has been a cornerstone of organic chemistry, with classic methods like the Fischer, Reissert, and Leimgruber–Batcho syntheses providing foundational pathways. acs.orgrsc.org However, the future of synthesizing 5,7-dinitro-1H-indole and its analogs lies in the development of environmentally benign "green" methodologies.
Recent progress has pointed toward several promising strategies:
Aqueous Media Synthesis: One innovative approach involves the use of water as a solvent, minimizing the reliance on volatile organic compounds. For instance, an efficient method for the oxidative conversion of a related precursor, 2-(bromomethyl)-5,7-dinitro-1H-indole, has been developed using quinolinium chlorochromate in an aqueous medium without any co-solvent. rsc.org
Catalyst-Free and Solvent-Free Reactions: A significant advancement in green chemistry is the move towards reactions that proceed without a catalyst or solvent. A variation of the Fischer indole reaction has been reported for the synthesis of a dinitro tetrahydrocarbazole derivative under ambient, solvent-free, and catalyst-free conditions, suggesting a viable and more sustainable approach for related dinitroindole compounds. ajchem-b.com
Advanced Catalytic Systems: The use of reusable and efficient catalysts is another key aspect of green synthesis. Heteropolyacids, for example, have been employed as effective catalysts in Fischer indole syntheses, offering a greener alternative to traditional acid catalysts. dergipark.org.tr
One-Pot and Tandem Strategies: Modern synthetic chemistry emphasizes efficiency through one-pot or tandem reactions that combine multiple steps into a single operation. rsc.org Applying such strategies, for example by adapting the Mąkosza indole synthesis which involves a Vicarious Nucleophilic Substitution (VNS), could streamline the production of this compound from readily available nitroarenes. rsc.org An improved synthesis for 4,6-dinitroindole, a positional isomer, has been developed starting from 2,4,6-trinitrotoluene (B92697) (TNT) using inexpensive reagents, highlighting the potential for converting readily available materials into valuable indole structures. tandfonline.com
Future research should focus on adapting and combining these green principles to develop a direct, high-yield, and sustainable synthesis for this compound.
Exploration of Diverse Biological Activities
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous bioactive molecules and pharmaceuticals. acs.orgrsc.org The introduction of dinitro groups, as in this compound, significantly alters the electronic and steric properties of the molecule, opening up new avenues for biological activity. While research on this compound itself is nascent, studies on closely related dinitroindoles and their derivatives have revealed a wide spectrum of potential therapeutic applications.
| Compound/Derivative Class | Potential Biological Activity | Key Findings |
| Derivatives of 1-Acetyl-5,7-dinitroindoline (B1297583) | Antimicrobial, Anticancer | The unique structure, featuring both acetyl and nitro groups, allows for effective interaction with biological targets. |
| Indolyl-imidazolone Hybrids | Anti-inflammatory, Analgesic | A 3-(2,4-Dinitrophenyl) substituted hybrid showed more pronounced anti-inflammatory activity than the reference drug indomethacin. jksus.org |
| Derivatives of this compound-2,3-dione | Antiglaucoma | 3-Hydroxy-2-oxindoles synthesized from the dione (B5365651) precursor have been evaluated for their potential to treat glaucoma. mdpi.com |
| General Dinitroindoles | Precursors for Bioactive Amines | Reduction of dinitroindoles can yield diaminoindoles, which are valuable cores for new pharmaceuticals, though this conversion is not yet widely reported. mdpi.comacs.org |
| Related Indole Scaffolds | Antiviral (Hepatitis C) | The 2-phenyl-4,5,6,7-Tetrahydro-1H-indole scaffold has been identified as an inhibitor of HCV replication, indicating the potential of the broader indole class in virology. nih.gov |
The future exploration of this compound's biological profile should involve systematic screening against a diverse range of targets. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent warrants further investigation. jksus.org Moreover, its role as a precursor to other functionalized indoles, such as diamines, presents a strategic route to novel derivatives with potentially enhanced or entirely new biological properties. mdpi.com
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the fundamental photophysical and photochemical processes of this compound is crucial for harnessing its full potential, particularly in applications like photosensitizers or photoremovable protecting groups. The strong electron-withdrawing nature of the two nitro groups is expected to create unique excited-state dynamics. Advanced mechanistic studies using ultrafast spectroscopy can provide unprecedented insight into these processes.
Femtosecond time-resolved spectroscopy, for example, allows for the direct observation of molecular motions and energy transfer processes on the timescale of chemical reactions (femtoseconds to picoseconds). A study on a donor-acceptor system containing a dinitro-substituted triptycene (B166850) used this technique to investigate the interplay between charge separation and reorientational motion in the excited state. acs.org
Future research should apply similar ultrafast techniques to this compound to:
Map Excited-State Relaxation Pathways: Elucidate the complete journey of the molecule after absorbing light, from initial excitation to higher singlet states (Sn) down to the first excited singlet state (S1) and the triplet state (T1), as described by the Jablonski diagram. uni-hamburg.de
Characterize Charge Transfer States: Quantify the formation and lifetime of intramolecular charge transfer (ICT) states, which are highly likely given the dinitro substitution.
Determine Intersystem Crossing Rates: Measure the efficiency of the transition from the singlet to the triplet state, a critical parameter for applications in photodynamic therapy.
Investigate Photoreactivity: Directly observe the primary steps of any light-induced chemical reactions, providing a mechanistic basis for designing photostable or photoreactive compounds.
These advanced spectroscopic studies, which probe dynamics on timescales as short as a few picoseconds, will be invaluable for understanding the fundamental structure-property relationships that govern the behavior of this compound. acs.org
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The process of bringing a new drug to market is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by accelerating multiple stages, from initial discovery to clinical trials. gpai.ainih.govmdpi.com For a compound like this compound, AI/ML offers a powerful toolkit to unlock its therapeutic potential efficiently.
Future research directions integrating AI and ML could include:
Predictive Modeling for Bioactivity: ML algorithms can be trained on large datasets of known compounds to predict the biological activity of new molecules. mednexus.org Models could be developed to screen virtual libraries of this compound derivatives against various targets (e.g., kinases, proteases, microbial enzymes) to identify the most promising candidates for synthesis and experimental testing.
ADMET Property Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI models can predict these properties early in the discovery phase, allowing researchers to prioritize compounds with a higher likelihood of success. mednexus.org For example, a neural network could be used to predict the solubility and potential toxicity of novel this compound analogs. mednexus.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the this compound scaffold as a starting point, these models could generate novel derivatives optimized for high binding affinity to a specific biological target and favorable ADMET profiles.
Optimizing Clinical Trials: In the long term, should a derivative progress, AI can help design more efficient clinical trials by identifying patient subgroups most likely to respond to the treatment based on biomarkers and clinical data. nih.govmdpi.com
By integrating these computational approaches, the exploration of this compound and its chemical space can be made more strategic, cost-effective, and rapid, significantly increasing the probability of discovering a novel therapeutic agent. gpai.ai
Q & A
Q. What synthetic methodologies are effective for preparing 5,7-dinitro-1H-indole derivatives?
- Methodological Answer : The synthesis of nitro-substituted indoles typically involves sequential nitration and functionalization steps. For example, in the synthesis of 3-cyclohexylsulfanyl-2-(4-methylphenyl)-5,7-dinitro-1H-indole, nitration is performed under controlled conditions to ensure regioselectivity at the 5,7-positions. Key steps include:
- Nitration : Use of mixed acid (HNO₃/H₂SO₄) at low temperatures to prevent over-nitration.
- Functionalization : Thioether formation via nucleophilic substitution or copper-catalyzed cross-coupling (e.g., cyclohexylsulfanyl group introduction) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product.
Similar protocols for indole derivatives (e.g., click chemistry for triazole-linked indoles) highlight the importance of protecting groups and catalyst selection (e.g., CuI for azide-alkyne cycloaddition) .
Q. How is the structural characterization of this compound derivatives validated?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. Nitro groups deshield adjacent protons, shifting signals downfield (e.g., 5,7-nitro protons at δ 8.2–8.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. For 5,7-dinitro derivatives, planar indole rings with nitro groups at ~120° angles are typical .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]⁺ peaks matching theoretical masses) .
Advanced Research Questions
Q. What crystallographic refinement strategies are optimal for this compound structures?
- Methodological Answer : SHELXL is the preferred software for refining nitro-substituted indoles due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Key steps include:
- Data Collection : High-resolution (<1.0 Å) data minimizes errors in nitro group orientation.
- Restraints : Apply geometric restraints for planar nitro groups to prevent overfitting.
- Validation : Use Rint < 0.05 and wR2 < 0.15 as quality metrics. For example, a study on 3-cyclohexylsulfanyl-5,7-dinitroindole achieved R = 0.049 and wR = 0.171 .
Tools like ORTEP-3 aid in visualizing thermal ellipsoids and molecular packing .
Q. How can conformational dynamics of nitro-substituted indoles be analyzed computationally?
Q. How do nitro groups influence the bioactivity of this compound derivatives?
- Methodological Answer : Nitro groups enhance hydrogen-bond acceptor capacity and electron-withdrawing effects, impacting enzyme inhibition:
- Enzyme Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinities (e.g., nitro groups interacting with catalytic residues).
- Docking Studies : AutoDock Vina or Schrödinger Suite models nitro interactions with active sites. For example, nitro oxygens may form hydrogen bonds with serine or lysine residues in kinases .
- SAR Analysis : Compare IC50 values of nitro vs. non-nitro analogs to quantify electronic contributions .
Notes
- For advanced studies, combine experimental data (e.g., crystallography) with computational models to validate mechanistic hypotheses.
- Always cross-reference synthetic protocols with safety guidelines (e.g., nitration reactions require strict temperature control).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
